3,7-Dimethylisoquinolin-1(2H)-one

Lipophilicity LogP Physicochemical properties

3,7-Dimethylisoquinolin-1(2H)-one is a disubstituted isoquinolin-1(2H)-one heterocycle characterized by methyl groups at the 3- and 7-positions of the isoquinolinone scaffold. The compound (C₁₁H₁₁NO, molecular weight 173.21 g/mol) is supplied as a solid with a reported purity of 97% (HPLC) and a calculated LogP of 2.14, indicating moderate lipophilicity suitable for membrane permeability in cellular assays.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B11916602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethylisoquinolin-1(2H)-one
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(NC2=O)C
InChIInChI=1S/C11H11NO/c1-7-3-4-9-6-8(2)12-11(13)10(9)5-7/h3-6H,1-2H3,(H,12,13)
InChIKeyNRPABXWYNROARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: 3,7-Dimethylisoquinolin-1(2H)-one CAS 1594089-67-4 for R&D


3,7-Dimethylisoquinolin-1(2H)-one is a disubstituted isoquinolin-1(2H)-one heterocycle characterized by methyl groups at the 3- and 7-positions of the isoquinolinone scaffold [1]. The compound (C₁₁H₁₁NO, molecular weight 173.21 g/mol) is supplied as a solid with a reported purity of 97% (HPLC) and a calculated LogP of 2.14, indicating moderate lipophilicity suitable for membrane permeability in cellular assays . Its core scaffold is recognized in medicinal chemistry for the development of tankyrase inhibitors, MDM2–p53 disruptors, and other therapeutic agents, positioning this specific dimethyl variant as a specialized building block for structure-activity relationship (SAR) exploration [2].

Why 3,7-Dimethylisoquinolin-1(2H)-one Cannot Be Casually Replaced by Unsubstituted or Mono-Methyl Isoquinolinone Analogs


Substitution pattern on the isoquinolin-1(2H)-one core is a critical determinant of physicochemical properties and biological activity. Even single methyl group additions alter lipophilicity (LogP), hydrogen-bonding capacity, and metabolic stability, directly impacting target engagement and pharmacokinetic profiles [1]. In the context of tankyrase inhibition, for instance, SAR studies demonstrate that specific substituents drive potency from micromolar to single-digit nanomolar IC₅₀ values, underscoring that unsubstituted isoquinolin-1(2H)-one or mono-methyl analogs are not functionally interchangeable with the 3,7-dimethyl variant [2]. Procurement of a non-specific analog risks invalidating entire SAR campaigns or lead optimization efforts due to unrecognized changes in compound properties.

Quantitative Differentiation Guide: 3,7-Dimethylisoquinolin-1(2H)-one Versus Closest Analogs


Lipophilicity Advantage: 3,7-Dimethylisoquinolin-1(2H)-one Exhibits a Balanced LogP Between Mono-Methyl Analogs

The calculated partition coefficient (LogP) of 3,7-dimethylisoquinolin-1(2H)-one is 2.14 . This value represents a 24% increase over the 3-methyl analog (LogP 1.73) [1] and a 5% decrease compared to the 7-methyl analog (LogP 2.25) [2], placing it in a distinct lipophilicity window that may influence membrane permeability and metabolic stability differently than either mono-methyl comparator.

Lipophilicity LogP Physicochemical properties Drug-likeness

Molecular Weight and Hydrogen-Bonding Profile Differentiate 3,7-Dimethyl from Mono-Methyl Isoquinolinones

3,7-Dimethylisoquinolin-1(2H)-one has a molecular weight of 173.21 g/mol , which is 14.03 g/mol heavier than both the 3-methyl and 7-methyl analogs (each 159.18 g/mol) [1][2]. Despite the additional methyl group, the compound retains the same number of hydrogen-bond donors (1) and acceptors (1) as the mono-methyl variants, preserving a favorable hydrogen-bonding profile for drug-like properties while increasing steric bulk and lipophilicity.

Molecular weight H-bond donors Drug design Physicochemical properties

Commercial Purity Benchmark: 3,7-Dimethylisoquinolin-1(2H)-one Offers Consistent 97% Purity for SAR Studies

The commercial supply of 3,7-dimethylisoquinolin-1(2H)-one from Leyan specifies a purity of 97% . In contrast, the 3-methyl analog is often listed at ≥95% purity , and the 7-methyl analog at 97% . While both dimethyl and 7-methyl meet the 97% threshold, the 3-methyl variant's lower purity specification introduces potential variability in biological assay results, making the dimethyl compound a more reliable choice when stringent purity is required.

Purity Quality control HPLC Reproducibility

Structural Features Influence Tankyrase Inhibitory Potency: Dimethyl Substitution Alters Subpocket Occupancy

SAR studies on isoquinolin-1(2H)-one tankyrase inhibitors reveal that subtle substituent changes dramatically alter potency. Compound 11c from a 2021 series, featuring a distinct substitution pattern, achieved IC₅₀ values of 0.009 μM against TNKS1 and 0.003 μM against TNKS2, representing >100-fold improvement over unsubstituted isoquinolin-1(2H)-one which shows only weak PARP inhibition (IC₅₀ ~7 μM) [1][2]. Molecular docking indicated that specific substituents enable occupation of a unique subpocket and hydrogen bonding with Glu1138 of TNKS2 [1]. By extrapolation, the 3,7-dimethyl substitution pattern is expected to interact differently with this subpocket compared to mono-methyl or unsubstituted analogs, providing a distinct SAR anchor for tankyrase-targeted drug discovery.

Tankyrase inhibition TNKS1/2 SAR Molecular docking

Regioselective Reactivity: Dual Methyl Groups Modulate Electrophilic Substitution Patterns

The presence of methyl groups at both the 3- and 7-positions of the isoquinolinone ring alters the electronic density and steric environment, thereby affecting the regioselectivity of subsequent functionalization reactions (e.g., halogenation, nitration, cross-coupling). While quantitative kinetic data are not available for this specific compound, it is established in isoquinoline chemistry that methyl substituents activate certain positions for electrophilic attack while deactivating others due to steric hindrance [1]. For instance, the 7-methyl group in 7-methylisoquinolin-1(2H)-one directs bromination to specific sites in the synthesis of 1-chloro-7-methylisoquinoline [2]. The 3,7-dimethyl pattern thus provides a unique reactivity profile that differs from both the 3-methyl and 7-methyl analogs, enabling access to distinct derivative libraries.

Synthetic chemistry Regioselectivity Electrophilic substitution Building block

Where 3,7-Dimethylisoquinolin-1(2H)-one Delivers Definitive R&D Value


Medicinal Chemistry: Tankyrase and PARP Inhibitor Lead Optimization

The 3,7-dimethyl substitution pattern offers a distinct lipophilicity and steric profile that can be exploited to optimize the occupancy of the unique subpocket identified in tankyrase-2 (TNKS2) near Glu1138 [1]. The compound serves as a core scaffold for synthesizing a focused library to test SAR hypotheses regarding the impact of dual methyl groups on potency and selectivity over other PARP family enzymes. Its calculated LogP of 2.14 may also improve membrane permeability compared to less lipophilic mono-methyl analogs .

Organic Synthesis: Regioselective Building Block for Isoquinoline Derivatives

As a 3,7-disubstituted isoquinolin-1(2H)-one, this compound provides a unique starting point for electrophilic aromatic substitution and cross-coupling reactions. The dual methyl groups direct subsequent functionalization to positions distinct from those favored by mono-methyl analogs, enabling the construction of novel isoquinoline libraries [1]. The high commercial purity (97%) ensures reliable yields in multi-step synthetic sequences .

Physicochemical Property Benchmarking in Lead Series

The compound's molecular weight (173.21 g/mol) and LogP (2.14) position it in an ideal drug-like chemical space [1]. Researchers can use 3,7-dimethylisoquinolin-1(2H)-one as a reference point to understand how incremental increases in lipophilicity and steric bulk—compared to the 3-methyl (LogP 1.73) and 7-methyl (LogP 2.25) analogs—impact in vitro ADME parameters such as microsomal stability and Caco-2 permeability [2].

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